molecular formula C19H17N3O3 B2748371 2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide CAS No. 1424355-08-7

2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2748371
CAS No.: 1424355-08-7
M. Wt: 335.363
InChI Key: RDSCIAYTGWBRRV-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a furan ring, and a pyrrolidinone moiety, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Base: Piperidine or pyridine
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the furan and pyrrolidinone moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(furan-2-yl)acrylamide
  • N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)acrylamide
  • 3-(furan-2-yl)-N-phenylprop-2-enamide

Uniqueness

2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, furan ring, and pyrrolidinone moiety allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-10-17(19(24)22(13)15-6-3-2-4-7-15)21-18(23)14(12-20)11-16-8-5-9-25-16/h2-9,11,13,17H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSCIAYTGWBRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1C2=CC=CC=C2)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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